1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Overview
Description
The compound “1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” has a molecular formula of C21H27BClN3O4S and a molecular weight of 463.8 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find the exact molecular structure of this compound. However, I found some information on a similar compound, “(3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one”, which might have a similar structure2.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Pharmacological Applications of Piperazine and Sulfonyl Derivatives
Antipsychotic and Neuroleptic Potential : Certain piperazine derivatives have shown promise in the development of antipsychotic medications. For example, research on butyrophenones with affinities for dopamine and serotonin receptors indicates the potential for new antipsychotic drugs with reduced risk of extrapyramidal side effects, aligning with the quest for safer neuroleptic treatments (Raviña et al., 2000).
Antibacterial and Antimicrobial Activities : Compounds featuring piperazine and sulfonyl groups have been studied for their antibacterial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine exhibited significant antimicrobial activities against pathogens affecting tomato plants, showcasing the potential for agricultural applications in controlling plant diseases (Vinaya et al., 2009).
Anticancer Research : The exploration of piperazine derivatives for anticancer applications is an area of active research. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against various human cancer cell lines, highlighting the potential for developing new cancer therapies (Mallesha et al., 2012).
Chemical Synthesis and Structural Analysis
Synthetic Methodologies : The synthesis and characterization of compounds containing piperazine and sulfonyl groups are critical for expanding the chemical toolkit available for pharmacological research. Studies detailing the synthesis of such compounds provide valuable insights into methodologies that can be adapted for the synthesis of related chemical entities, potentially including "1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine".
Crystal Structure Analysis : The determination of crystal structures of compounds with piperazine and sulfonyl groups, such as the analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, offers a foundational understanding of molecular conformations and interactions that can influence the design and development of new compounds with desired pharmacological properties (Girish et al., 2008).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound.
Please note that this is a very specific compound and detailed information might not be readily available or it might be under proprietary control. For more detailed and accurate information, it would be best to refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BClN3O4S/c1-20(2)21(3,4)30-22(29-20)16-5-10-19(24-15-16)25-11-13-26(14-12-25)31(27,28)18-8-6-17(23)7-9-18/h5-10,15H,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVDQRYPZNBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592134 | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | |
CAS RN |
1073354-20-7 | |
Record name | Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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